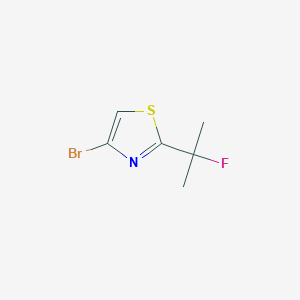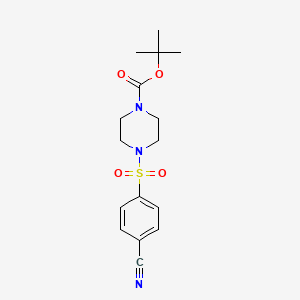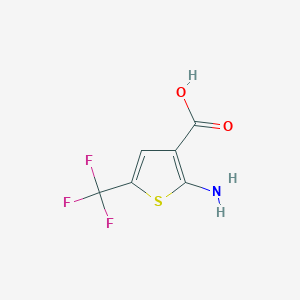![molecular formula C11H12ClN3 B13506677 7H,8H,9H,10H-pyrido[2,3-c]1,5-naphthyridine hydrochloride](/img/structure/B13506677.png)
7H,8H,9H,10H-pyrido[2,3-c]1,5-naphthyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7H,8H,9H,10H-pyrido[2,3-c]1,5-naphthyridine hydrochloride is a versatile chemical compound with a unique structure that enables diverse applications. This compound is part of the naphthyridine family, which is known for its significant importance in medicinal chemistry due to its wide range of biological activities . The compound’s structure consists of fused pyridine rings, making it a valuable tool for advancing scientific knowledge in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7H,8H,9H,10H-pyrido[2,3-c]1,5-naphthyridine hydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the base-catalyzed cyclization reaction of 9-azidoacridine with 1,3-dicarbonyl compounds or activated acetonitriles can lead to the formation of the desired compound . The reaction typically occurs in a regiospecific manner, indicating a stepwise ionic reaction sequence .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the synthetic routes to achieve higher yields and purity. The use of advanced techniques such as continuous flow chemistry and automated synthesis can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles can minimize the environmental impact of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 7H,8H,9H,10H-pyrido[2,3-c]1,5-naphthyridine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions: Common reagents used in these reactions include electrophilic and nucleophilic agents, oxidizing and reducing agents, and catalysts for cross-coupling reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
7H,8H,9H,10H-pyrido[2,3-c]1,5-naphthyridine hydrochloride has numerous scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, the compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug development. Additionally, its applications in material science include the synthesis of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of 7H,8H,9H,10H-pyrido[2,3-c]1,5-naphthyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 7H,8H,9H,10H-pyrido[2,3-c]1,5-naphthyridine hydrochloride include other naphthyridine derivatives and related heterocyclic compounds. Examples include 6,7-dihydro-5H-pyrido[2,3-c]pyridazine and 1,2,3,4-tetrahydroquinoline derivatives .
Uniqueness: What sets this compound apart is its unique structure, which allows for diverse applications and interactions with various biological targets. Its versatility and potential for modification make it a valuable compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C11H12ClN3 |
|---|---|
Molekulargewicht |
221.68 g/mol |
IUPAC-Name |
7,8,9,10-tetrahydropyrido[2,3-c][1,5]naphthyridine;hydrochloride |
InChI |
InChI=1S/C11H11N3.ClH/c1-3-8-10(12-5-1)7-14-9-4-2-6-13-11(8)9;/h2,4,6-7,12H,1,3,5H2;1H |
InChI-Schlüssel |
LLDHWEICQPYGPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C3C(=NC=C2NC1)C=CC=N3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


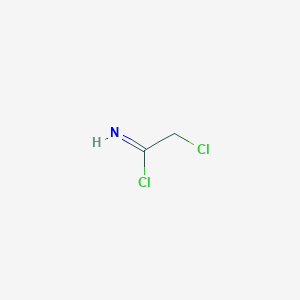
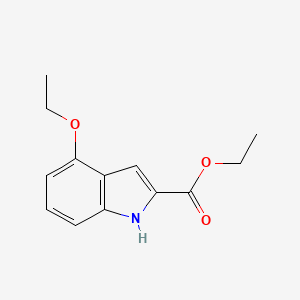
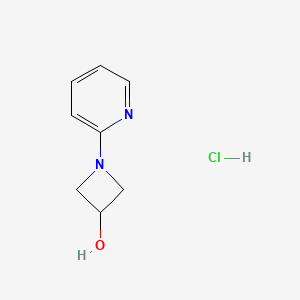
![5H,6H,7H,8H-Imidazo[1,2-A]pyrazine-3-carbaldehyde](/img/structure/B13506614.png)
![3-Amino-3-[4-(propan-2-yloxy)phenyl]propanenitrile hydrochloride](/img/structure/B13506626.png)
![3-iodo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B13506632.png)

![1-[(1Z)-2-bromoethenyl]-4-chlorobenzene](/img/structure/B13506640.png)


